VU0360172
Description
Overview of Glutamatergic Neurotransmission and Receptor Subtypes
Glutamatergic neurotransmission is fundamental to numerous brain functions, including learning, memory, and synaptic plasticity. jebms.orgfrontiersin.orgwikipedia.orgrndsystems.com The balance of excitatory (glutamatergic) and inhibitory (GABAergic) signaling is crucial for normal brain activity. nih.gov Dysregulation of glutamatergic signaling has been implicated in a wide range of neurological and psychiatric disorders. nih.govjebms.orgfrontiersin.org
Glutamate (B1630785) receptors are broadly divided into ionotropic and metabotropic classes. nih.govfrontiersin.orgnih.govwikipedia.orgrndsystems.comfrontiersin.org The metabotropic glutamate receptors comprise eight subtypes (mGlu1-mGlu8) that are further categorized into three groups based on sequence homology, signal transduction pathways, and pharmacological properties. nih.govfrontiersin.orgwikipedia.orgrndsystems.com
Significance of Group I mGlu Receptors in Central Nervous System Function
Group I mGlu receptors consist of mGlu1 and mGlu5 subtypes. nih.govfrontiersin.orgwikipedia.orgrndsystems.com These receptors are primarily located on the postsynaptic membrane, although they can also be found on glial cells. nih.govfrontiersin.orgrndsystems.combiorxiv.org Activation of Group I mGluRs is typically coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent hydrolysis of polyphosphoinositides (PI), resulting in the formation of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgbiorxiv.orguni-regensburg.defrontiersin.orgemory.edumdpi.com This signaling cascade can lead to the release of intracellular calcium and activation of various downstream kinases, ultimately increasing neuronal excitability and influencing synaptic plasticity. frontiersin.orgemory.edumdpi.com
Group I mGlu receptors, particularly mGlu5, play significant roles in activity-dependent forms of synaptic plasticity, both during development and in adulthood. nih.gov They are involved in processes such as learning, memory, and motor regulation. nih.gov Furthermore, mGlu5 receptors are expressed on glial cells, including astrocytes and microglia, where their activation is important for glial function and interactions with neurons. frontiersin.orgwikipedia.orgbiorxiv.orgmdpi.com Dysfunctions involving Group I mGlu receptors have been linked to several neurodevelopmental and neurological disorders, including Fragile X syndrome, focal cortical dysplasia, hemimegaloencephaly, and epilepsy. nih.govuniroma1.itnih.gov
Principles of Allosteric Modulation in G Protein-Coupled Receptors (GPCRs)
Allosteric modulation is a mechanism by which the activity of a receptor is modified by the binding of a ligand to a site distinct from the orthosteric site where the endogenous agonist binds. nih.govannualreviews.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net Allosteric modulators (AMs) can either enhance the receptor's response to the orthosteric agonist (positive allosteric modulators, PAMs) or inhibit it (negative allosteric modulators, NAMs). nih.govresearchgate.netresearchgate.net
A key advantage of allosteric modulation is the potential for increased receptor subtype selectivity. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net Allosteric binding sites are often less conserved across receptor subtypes compared to orthosteric sites, allowing for the development of ligands that can selectively target a specific receptor subtype. nih.govfrontiersin.org Furthermore, allosteric modulators typically require the presence of the endogenous agonist to exert their effects, which can lead to a more physiological modulation of receptor activity compared to full orthosteric agonists or antagonists. frontiersin.org PAMs, by enhancing the effect of the endogenous neurotransmitter, can "fine-tune" the classical pharmacological responses. annualreviews.orgresearchgate.net
Rationale for mGlu5 Positive Allosteric Modulators (PAMs) as Research Tools
The significant roles of mGlu5 receptors in synaptic function and their implication in various CNS disorders have made them attractive targets for pharmacological intervention. nih.govbiorxiv.orgfrontiersin.orgmdpi.com Given the advantages of allosteric modulation, mGlu5 PAMs have emerged as valuable research tools to investigate the physiological and pathophysiological roles of mGlu5 receptors and to explore their potential as therapeutic targets. nih.govbiorxiv.orgfrontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.net
mGlu5 PAMs can be used to selectively enhance mGlu5 receptor signaling in a controlled manner, allowing researchers to study the downstream consequences of increased mGlu5 activity in various cellular and behavioral contexts. nih.govbiorxiv.orgfrontiersin.orgmdpi.comnih.govresearchgate.net They provide a means to probe the functional roles of mGlu5 receptors in specific neural circuits and to evaluate the potential therapeutic benefits of enhancing mGlu5 function in models of CNS disorders. nih.govbiorxiv.orgfrontiersin.orgmdpi.comnih.govresearchgate.net The development of selective mGlu5 PAMs has provided researchers with novel ligands to dissect the complex roles of this receptor subtype. nih.gov
Properties
CAS No. |
1310012-12-4 |
|---|---|
Molecular Formula |
C18H15FN2O |
Molecular Weight |
294.33 |
IUPAC Name |
N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O/c19-15-4-1-3-13(11-15)7-9-16-10-8-14(12-20-16)18(22)21-17-5-2-6-17/h1,3-4,8,10-12,17H,2,5-6H2,(H,21,22) |
InChI Key |
NEMHWVUKNWAKTM-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C#CC2=CC=CC(F)=C2)N=C1)NC3CCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU0360172, VU-0360172, VU 0360172 |
Origin of Product |
United States |
Vu0360172: a Potent and Selective Mglu5 Positive Allosteric Modulator
Discovery through High-Throughput Screening Initiatives
The initial identification of lead compounds for mGluR5 allosteric modulation was facilitated by high-throughput screening (HTS) initiatives. HTS is an automated process designed to rapidly test large libraries of chemical and/or biological compounds against a specific biological target. bmglabtech.com This approach allows for the efficient screening of numerous molecules to identify those exhibiting the desired activity. The discovery of this compound originated from such an HTS campaign, which identified VU0092273 as a lead positive allosteric modulator of mGluR5. nih.govnih.govvanderbilt.eduresearchgate.net
Chemical Optimization and Analog Development: From VU0092273 to this compound
Following the identification of VU0092273, extensive chemical optimization efforts were undertaken to enhance its properties and develop more suitable pharmacological tools. This process led directly to the development of this compound. nih.govvanderbilt.eduresearchgate.netresearchgate.netresearchgate.net
Structural Modifications for Enhanced Properties
The chemical optimization from VU0092273 to this compound involved specific structural modifications. VU0092273, identified as (4-hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone, served as the starting point. nih.govvanderbilt.eduresearchgate.net The optimization process introduced a central pyridyl ring into the structure, resulting in N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide, typically studied as the hydrochloride salt (this compound hydrochloride). nih.govvanderbilt.eduresearchgate.netresearchgate.netresearchgate.nettocris.comapexbt.comcaymanchem.com This modification was crucial as it enabled salt formation, a process known to improve the water solubility of compounds. nih.gov The optimization also aimed to address limitations of the initial lead, such as unwanted activity at other receptors like mGluR3. nih.gov
Achievement of Oral Activity in Preclinical Models
A significant outcome of the chemical optimization was the achievement of oral activity in preclinical models. The improved water solubility conferred by the pyridyl ring and salt formation in this compound was a key factor in enhancing its pharmacokinetic properties. nih.gov This made this compound the first orally active acetylene-based mGluR5 PAM. nih.govnih.gov Preclinical studies in rats demonstrated that orally administered this compound was effective in reversing amphetamine-induced hyperlocomotion, a behavioral model relevant to antipsychotic activity. nih.govresearchgate.netresearchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how variations in chemical structure influence biological activity. wikipedia.orggardp.org SAR studies were conducted on the acetylene (B1199291) series of mGluR5 PAMs, including analogs of this compound, to delineate the structural features critical for their activity and properties. nih.govdoi.orgacs.org
Exploration of Allosteric Agonism within the Acetylene Series
The acetylene series of mGluR5 PAMs, from which this compound was developed, exhibited interesting pharmacological profiles, including instances of compounds displaying allosteric agonism in addition to positive allosteric modulation (referred to as ago-PAMs). nih.govnih.govresearchgate.net SAR studies within this series aimed to identify the specific structural determinants responsible for this allosteric agonism. nih.gov Research indicated that some analogs within this class could act as ago-PAMs in cell lines with low receptor expression and in native systems. nih.gov
Ligand–Receptor Interaction Analysis Governing Cooperativity and Binding
Studies have investigated the interaction of this compound and its precursor, VU0092273, with the allosteric binding site on the mGluR5 receptor, particularly the site where the prototypical negative allosteric modulator MPEP binds. nih.govnih.govresearchgate.netnottingham.ac.uk These analyses revealed differences in their binding modes. This compound interacts with the MPEP binding site in a non-competitive manner. nih.govresearchgate.net In contrast, VU0092273 binds to this site competitively. nih.govresearchgate.net
Cooperativity is a phenomenon where the binding of one ligand to a receptor influences the binding or efficacy of another ligand. numberanalytics.comnih.gov Allosteric modulators like this compound function by affecting the affinity and/or efficacy of the orthosteric agonist, glutamate, at the mGluR5 receptor, a property defined as cooperativity. nih.gov Understanding these ligand-receptor interactions is crucial for elucidating the mechanisms by which these compounds modulate receptor function.
Data Tables
| Compound | EC₅₀ (mGluR5 PAM) | Kᵢ (mGluR5) | Selectivity |
| This compound | 16 nM tocris.combio-techne.comtargetmol.commedchemexpress.com | 195 nM tocris.comcaymanchem.combio-techne.commedchemexpress.com | Selective for mGluR5 over mGluR1, mGluR2, mGluR3, mGluR4 tocris.comcaymanchem.combio-techne.com |
| VU0092273 | Potent mGluR5 PAM nih.gov | - | Exhibited mGluR3 antagonist activity nih.gov |
| Compound | Preclinical Oral Activity | In Vivo Model | Finding |
| This compound | Yes nih.govnih.gov | Amphetamine-induced hyperlocomotion (rats) | Dose-dependent reversal nih.govresearchgate.netresearchgate.netresearchgate.net |
| Spontaneous absence seizures (WAG/Rij rats) | Reduces occurrence researchgate.nettocris.combio-techne.com | ||
| PI hydrolysis (in vivo) | Stimulates PI hydrolysis, abrogated in mGluR5 knockout mice targetmol.commedchemexpress.commdpi.com |
Pharmacological Characterization of Vu0360172
Receptor Binding Affinity and Selectivity Profiles
Pharmacological studies have investigated the binding characteristics of VU0360172, focusing on its affinity and selectivity for mGlu5 receptors compared to other related receptors.
Potency and Selectivity for mGlu5 Receptors
This compound demonstrates high potency and selectivity as an mGlu5 receptor PAM. frontiersin.orgmedchemexpress.comtocris.combio-techne.comrndsystems.com It has been reported to have an EC50 value in the low nanomolar range for its potentiating effect on mGlu5 receptors. frontiersin.orgmedchemexpress.comtocris.combio-techne.comrndsystems.com Specifically, reported values include an EC50 of 16 nM and a Ki of 195 nM. medchemexpress.comtocris.combio-techne.comrndsystems.com Studies have shown that this compound is selective for mGlu5, displaying no significant activity at mGlu1, mGlu2, or mGlu4 receptors at concentrations up to 10 µM. bio-techne.comcaymanchem.com
Here is a summary of key binding and potency data:
| Parameter | Value | Target Receptor | Reference |
| EC50 | 16 nM | mGlu5 | medchemexpress.comtocris.combio-techne.comrndsystems.com |
| Ki | 195 nM | mGlu5 | medchemexpress.comtocris.combio-techne.comrndsystems.comcaymanchem.com |
| Selectivity | >10 µM | mGlu1, mGlu2, mGlu4 | bio-techne.comcaymanchem.com |
Displacement Profiles of Known Allosteric Ligands
This compound interacts with the allosteric site on mGlu5 receptors, specifically the site where ligands like FBEP and MPEP bind. frontiersin.org While this compound inhibits radioligand binding to the prototypical MPEP/FPEB allosteric site in vitro, its interaction mode differs from some other modulators. nih.gov For instance, this compound's interaction is described as noncompetitive in inhibiting radioligand binding to this site, unlike compounds such as VU0092273 and VU0409106, which bind in a fully competitive manner. nih.gov Despite being a close analog to VU0092273 and the PET ligand [18F]FPEB, this compound did not significantly displace [18F]FPEB binding to mGlu5 in vivo. nih.govmdpi.com This suggests that in vivo receptor occupancy may not always be predicted by structural similarity or in vitro binding profiles for all mGlu5 PAMs, including this compound. nih.govmdpi.com
Mechanisms of Allosteric Modulation
As a positive allosteric modulator, this compound influences the activity of the mGlu5 receptor by binding to a site distinct from the orthosteric site where the endogenous agonist glutamate (B1630785) binds. acs.org This interaction enhances the receptor's response to the endogenous agonist. nih.govnih.govannualreviews.org
Positive Allosteric Potentiation of Endogenous Agonist Activity
This compound potentiates the activity of the mGlu5 receptor in the presence of an endogenous agonist, such as glutamate. nih.govnih.govannualreviews.org This potentiation is concentration-dependent. nih.gov Studies have shown that this compound enhances glutamate-induced calcium mobilization responses in mGlu5-expressing cells. nih.govacs.org The EC50 for this potentiating effect has been reported as 13 ± 2 nM. nih.gov This mechanism allows for the fine-tuning of endogenous glutamatergic signaling. nih.gov
Absence of Intrinsic Agonist Properties
While some mGlu5 PAMs can exhibit intrinsic agonist activity (activating the receptor in the absence of the orthosteric agonist), this compound has been characterized in some studies as a pure PAM, lacking significant intrinsic agonist activity in certain assay systems, particularly those using lower levels of mGlu5 expression or native systems. nih.govacs.orgnih.gov However, some studies, particularly those using cell lines with high mGlu5 expression, have reported that this compound can induce concentration-dependent activation of mGlu5 in the absence of glutamate, with an EC50 of 220 ± 25 nM. nih.gov This suggests that the observation of intrinsic agonist activity for this compound may be dependent on the experimental system used, potentially being an artifact of receptor overexpression in some in vitro models. nih.gov Studies in native systems, such as slice electrophysiology in striatal and subthalamic nucleus neurons, did not find evidence of intrinsic agonist activity for this compound. nih.gov
Intracellular Signaling Pathway Modulation
Activation of mGlu5 receptors typically couples to Gαq/11 proteins, leading to the stimulation of phospholipase C (PLC). mdpi.comfrontiersin.org PLC activation hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comfrontiersin.org IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). mdpi.comfrontiersin.org
This compound, as an mGlu5 PAM, influences these downstream signaling pathways. It has been shown to stimulate polyphosphoinositide (PI) hydrolysis in vivo, an effect that is absent in mice lacking mGlu5 receptors. frontiersin.orgmedchemexpress.comresearchgate.net This indicates that this compound's effect on PI hydrolysis is mediated specifically through mGlu5. frontiersin.orgmedchemexpress.comresearchgate.net
Furthermore, studies exploring "modulation bias" have indicated that this compound stimulates both PKC and PI3K intracellular signaling pathways. mdpi.com While another PAM, VU0409551, showed a reduced preference for activating the PKC cascade, this compound's effects were diminished by PKC inhibition. mdpi.com This suggests that this compound may exhibit some bias in its downstream signaling effects, influencing multiple pathways including PLC, PKC, and PI3K. nih.govmdpi.com
Activation of Phospholipase C (PLC) Pathways
Activation of group I mGlu receptors, including mGlu5, is classically coupled to Gαq/11 proteins, which stimulate phospholipase Cβ (PLC). uniroma1.itmdpi.comnih.gov This activation leads to the hydrolysis of phosphoinositides, generating inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). uniroma1.itmdpi.comnih.gov This process results in the mobilization of intracellular calcium. uniroma1.itmdpi.com Studies have shown that this compound induces PLC activation. mdpi.comresearchgate.net PLC inhibition has been shown to prevent the increase in gamma oscillatory power mediated by this compound in preclinical models. mdpi.comresearchgate.netnih.gov
Differential Modulation of Protein Kinase C (PKC) and Phosphatidylinositol 3-Kinase (PI3K) Cascades
mGlu5 receptor stimulation can activate multiple downstream signaling pathways, including the Protein Kinase C (PKC) and Phosphatidylinositol 3-Kinase (PI3K) cascades. mdpi.com While both pathways can be modulated by mGlu5 PAMs, studies suggest differential effects among different PAMs. mdpi.comresearchgate.net Specifically, this compound has been reported to stimulate both PKC and PI3K intracellular signaling pathways. mdpi.com In contrast, another mGlu5 PAM, VU0409551, appeared to exhibit a reduced preference for activating the PKC cascade and a preferential activation of the PI3K pathway. mdpi.comnih.govresearchgate.net Inhibition of PKC has been shown to diminish the effects of this compound but not VU0409551 on gamma oscillatory power. mdpi.comnih.gov
Regulation of Akt and Glycogen Synthase Kinase 3 Beta (GSK3β) Phosphorylation
The PI3K pathway, activated by mGlu5 receptor stimulation, leads to the phosphorylation and activation of Akt. uniroma1.itmdpi.comnih.gov Akt, in turn, phosphorylates and inhibits Glycogen Synthase Kinase 3 Beta (GSK3β) at the Ser9 residue. nih.govbiorxiv.org Research has demonstrated that systemic administration of this compound increases Akt phosphorylation at residues associated with enhanced kinase activity, such as Ser473 and Thr308, in the dorsal striatum of rats. biorxiv.orgbiorxiv.org Similar effects were observed with another mGlu5 PAM, VU0092273. biorxiv.orgbiorxiv.org Inhibitory phosphorylation of GSK3β at Ser9 was also increased by this compound treatment. biorxiv.orgbiorxiv.org In microglia, this compound has been shown to regulate inflammatory responses through the activation of Akt, resulting in the inhibition of GSK-3β. nih.govnih.govresearchgate.netsigmaaldrich.cn This Akt/GSK-3β signaling pathway is involved in regulating the phosphorylation of CREB, which controls the expression of inflammation-related genes. nih.govnih.govresearchgate.netsigmaaldrich.cn
The following table summarizes the effect of this compound on Akt and GSK3β phosphorylation in the dorsal striatum of rats:
| Compound | Dose (mg/kg, i.p.) | Effect on pAkt (Ser473) | Effect on pAkt (Thr308) | Effect on pGSK3β (Ser9) | Tissue | Reference |
| This compound | 56.6 | Increased | Increased | Increased | Dorsal Striatum | biorxiv.orgbiorxiv.org |
| VU0092273 | 30 | Increased | Increased | Increased | Dorsal Striatum | biorxiv.orgbiorxiv.org |
Impact on Mitogen-Activated Protein Kinase (MAPK) Phosphorylation
Agonist stimulation of mGlu5 receptors can lead to the phosphorylation and activation of various Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 MAPK and p38 MAPK. uniroma1.it This activation can increase the expression of specific transcription factors. uniroma1.it Studies comparing this compound and VU0409551 have shown differential effects on MAPK phosphorylation. uniroma1.itresearchgate.netnih.gov While both PAMs reversed cognitive deficits in a preclinical model, they appeared to have slightly different effects on the increases in AKT and MAPK phosphorylation induced by sub-chronic phencyclidine (scPCP). uniroma1.itresearchgate.netnih.gov this compound had an effect on p-MAPK levels, whereas VU0409551 induced a significant decrease in the expression of p-AKT. uniroma1.itresearchgate.netnih.gov This suggests that this compound may preferentially modulate the MAPK pathway compared to VU0409551, which might be biased away from the PKC/MAPK pathway and potentially toward the PI3K/Akt pathway. mdpi.comresearchgate.net
Stimulation of Polyphosphoinositide (PI) Hydrolysis
This compound stimulates polyphosphoinositide (PI) hydrolysis in vivo. medchemexpress.comarctomsci.comtargetmol.commedchemexpress.com This effect is dependent on mGlu5 receptors, as it is abrogated in mice lacking the mGlu5 receptor gene. medchemexpress.comarctomsci.comtargetmol.commedchemexpress.com Systemic treatment with this compound has been shown to enhance inositol (B14025) monophosphate (InsP) formation in different brain regions of mice, including the hippocampus and prefrontal cortex. frontiersin.orgfrontiersin.orgmdpi.com The action of this compound on PI hydrolysis is sensitive to the mGlu5 receptor negative allosteric modulator (NAM), MTEP, in most brain regions studied. frontiersin.orgfrontiersin.org However, in the prefrontal cortex, MTEP was unable to antagonize the stimulation of InsP formation by this compound in one study, potentially due to high endogenous activation of mGlu5 receptors and increased affinity for this compound under those conditions. frontiersin.org this compound stimulated PI hydrolysis at a dose of 30 mg/kg in mice. frontiersin.orgfrontiersin.org
The following table shows the effect of this compound on InsP formation in different brain regions of mice:
| Brain Region | Treatment | InsP Formation (% of Vehicle) | Significance (vs. Vehicle) | Reference |
| Hippocampus | This compound (30 mg/kg) | ~700% | p < 0.05 | frontiersin.org |
| Prefrontal Cortex | This compound (30 mg/kg) | ~300% | p < 0.05 | frontiersin.org |
| Striatum | This compound (30 mg/kg) | Increased | p < 0.05 | frontiersin.org |
Note: Approximate percentages derived from graphical data in the source. frontiersin.org
Pharmacodynamic Profiles in Preclinical Models
This compound has demonstrated efficacy in preclinical behavioral models relevant to central nervous system disorders, such as the sub-chronic phencyclidine (scPCP) rat model for schizophrenia and models of absence epilepsy. uniroma1.itmdpi.comnih.govnih.govbio-techne.comnih.govsigmaaldrich.com It has shown the ability to reverse cognitive deficits and reduce spontaneous spike and wave discharges without affecting motor behavior. uniroma1.itmdpi.comnih.govnih.govbio-techne.com These pharmacodynamic effects are linked to its activity as an mGlu5 receptor PAM and its modulation of downstream signaling pathways. uniroma1.itmdpi.comnih.govnih.gov
Central Nervous System Exposure and Distribution
Achieving sufficient exposure and distribution within the central nervous system (CNS) is crucial for the efficacy of compounds targeting brain disorders. nih.govnih.gov this compound has been described as a systemically available mGlu5 PAM that is suitable for oral dosing using an aqueous vehicle. nih.gov Chemistry efforts have been made to optimize mGlu5 PAMs, including representatives like this compound, to achieve high CNS exposure. nih.gov The free fraction of a compound in the brain is considered a critical parameter for achieving high brain exposure. nih.gov While specific quantitative data on the CNS distribution of this compound in preclinical models were not extensively detailed in the provided snippets, its efficacy in rodent behavioral models predictive of antipsychotic activity following systemic administration suggests that it achieves therapeutically relevant concentrations in the brain. nih.govuniroma1.itbiorxiv.orgbiorxiv.orgnih.govnih.govsigmaaldrich.com Studies have evaluated its effects on signaling molecules in brain regions like the prefrontal cortex and dorsal striatum after systemic administration. uniroma1.itbiorxiv.orgbiorxiv.orgnih.gov
Receptor Occupancy Relationships in vivo
Studies investigating the in vivo receptor occupancy of this compound, particularly in the context of metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulators (PAMs), have revealed notable findings regarding its interaction with the receptor in living systems. Translational studies often utilize positron emission tomography (PET) with mGlu5 allosteric site radioligands to assess receptor occupancy in the brain. However, the relationship between in vivo occupancy and observed efficacy can be complex, as demonstrated by research involving this compound.
Research employing the mGlu5 PET ligand [18F]FPEB has shown that systemic administration of this compound did not result in significant displacement of [18F]FPEB binding in the striatum in vivo, even at doses that produced robust efficacy in rodent behavioral models. This finding is in contrast to a structurally related mGlu5 PAM, VU0092273, which did displace [18F]FPEB binding in a dose-dependent manner, with occupancy levels correlating closely with its in vivo efficacy.
The observed disparity in in vivo occupancy between this compound and VU0092273, despite their structural similarity and both targeting the mGlu5 allosteric site, is attributed to differences in their binding kinetics. In vitro studies have indicated that while VU0092273 and another mGlu5 modulator, VU0409106, bind to the prototypical MPEP/FPEB allosteric site in a fully competitive manner, this compound interacts with this site non-competitively. This non-competitive binding profile of this compound is proposed to explain its lack of detectable displacement of the competitively binding PET ligand [18F]FPEB in vivo, even when present at concentrations sufficient to exert a pharmacological effect.
These findings highlight that while PET imaging with certain radioligands is a valuable tool for assessing receptor occupancy, the binding characteristics of the specific compound being studied are crucial for interpreting the occupancy data and its relationship to in vivo efficacy. In the case of this compound, its non-competitive interaction at the mGlu5 allosteric site differentiates its in vivo occupancy profile from that of competitive modulators like VU0092273 when assessed with a competitive PET ligand.
The following table summarizes the comparative in vivo receptor occupancy findings with [18F]FPEB for this compound and VU0092273:
| Compound | Structural Relationship to [18F]FPEB | In vivo [18F]FPEB Displacement (Striatum) | Correlation with In vivo Efficacy | Proposed Binding Mode (in vitro) |
| This compound | Close analog | Not significantly displaced | Robust efficacy observed | Non-competitive |
| VU0092273 | Close analog | Dose-dependent displacement | Occupancy correlates with efficacy | Competitive |
This research underscores the importance of understanding the detailed molecular pharmacology and binding kinetics of allosteric modulators like this compound to accurately interpret in vivo data and predict translational outcomes.
Preclinical Efficacy Studies of Vu0360172 in Animal Disease Models
Neuropsychiatric Disease Models
Preclinical research has focused on the potential therapeutic effects of VU0360172 in animal models designed to mimic aspects of neuropsychiatric conditions, with a notable emphasis on schizophrenia-related symptoms.
Schizophrenia-Related Cognitive Deficits
Cognitive impairment is a significant and often debilitating aspect of schizophrenia for which current treatments have limited efficacy. Studies utilizing rodent models have explored the ability of this compound to ameliorate these deficits.
The sub-chronic phencyclidine (scPCP) rodent model is widely used to mimic the chronic cognitive impairment and negative symptoms associated with schizophrenia in humans. wikipedia.org Studies have shown that this compound significantly reverses cognitive deficits induced by scPCP treatment in rats. wikipedia.org, scribd.com, guidetopharmacology.org, ontosight.ai Specifically, cognitive deficits were significantly alleviated by administration of this compound at doses of 10 and 20 mg/kg. wikipedia.org The beneficial effects of this compound on scPCP-induced cognitive impairment are accompanied by at least partial reversal of elevated levels of phosphorylated MAPK (p-MAPK) in the prefrontal cortex (PFC), a signaling molecule implicated in schizophrenia pathology. wikipedia.org
Cognitive deficits in schizophrenia are linked to disruptions in neural synchrony, including diminished gamma oscillations in the prefrontal cortex. wikipedia.org, guidetopharmacology.org, citeab.com Ex vivo studies using PFC slices from scPCP-treated rats have shown that the amplitude and area power of gamma oscillations are significantly diminished in this model. wikipedia.org, guidetopharmacology.org Incubation of these slices with this compound rescued the scPCP-induced oscillatory deficits in a concentration-dependent manner. wikipedia.org, guidetopharmacology.org, citeab.com, uni.lu, nih.gov This restoration of oscillatory power by this compound was blocked by an mGlu5 receptor antagonist, confirming the involvement of mGlu5 receptor modulation. wikipedia.org, citeab.com Furthermore, inhibition of protein kinase C (PKC) diminished the effects of this compound on gamma oscillations, suggesting a role for this signaling pathway. wikipedia.org, citeab.com
Novel object recognition (NOR) is a behavioral test used to assess visual recognition memory, a cognitive function often impaired in schizophrenia. wikipedia.org, wikipedia.org Studies in scPCP-treated rodents have demonstrated that this compound improves performance in the NOR task. wikipedia.org, wikipedia.org,,, this compound at doses of 10 and 20 mg/kg successfully reversed the impairment in NOR performance observed in scPCP rats. wikipedia.org The NOR paradigm involves assessing the natural preference of an animal for novel stimuli, and deficits in this task in the scPCP model reflect impaired visual recognition memory. wikipedia.org, wikipedia.org
Restoration of Gamma Oscillations in Prefrontal Cortex (PFC) Slices
Antipsychotic-like Efficacy in Psychosis Models
In addition to cognitive deficits, this compound has been evaluated for its potential to address the positive symptoms of psychosis, such as hyperactivity, using relevant animal models.
Amphetamine-induced hyperlocomotion (AHL) in rodents is a widely accepted preclinical model predictive of antipsychotic activity.,, this compound has consistently demonstrated the ability to attenuate hyperlocomotion induced by amphetamine administration in rats.,,,,,,,,, Studies have shown a dose-dependent reversal of amphetamine-induced hyperlocomotion by this compound.,, For instance, this compound exhibited an ED50 value of 15.2 mg/kg and achieved a maximum reversal of 60.7% in this assay. The effects of this compound on AHL may involve the modulation of intracellular signaling pathways, as this compound has been shown to increase Akt and GSK3β phosphorylation in the dorsal striatum, similar to other mGlu5 PAMs with antipsychotic-like efficacy.
Table 1: Summary of this compound Efficacy in Amphetamine-Induced Hyperlocomotion Model
| Model | Endpoint | Finding | Citation |
| Amphetamine-Induced Hyperlocomotion (Rodents) | Locomotor Activity | Dose-dependent reversal of hyperlocomotion | ,, |
| Amphetamine-Induced Hyperlocomotion (Rodents) | ED50 | 15.2 mg/kg | |
| Amphetamine-Induced Hyperlocomotion (Rodents) | Maximum Reversal | 60.7% | |
| Amphetamine-Induced Hyperlocomotion (Rodents) | Akt/GSK3β Phosphorylation | Increased phosphorylation in dorsal striatum |
Modulation of Dopaminergic Circuits
Preclinical studies have explored the effects of this compound on dopaminergic circuits, particularly in the context of behaviors associated with altered dopamine (B1211576) signaling. This compound, as an mGlu5 PAM, has demonstrated efficacy in rodent models predictive of antipsychotic activity nih.govnih.gov. Specifically, it has been shown to produce a dose-dependent reversal of amphetamine-induced hyperlocomotion, a behavioral assay used to assess potential antipsychotic effects nih.govnih.gov. This suggests that modulating mGlu5 receptors with compounds like this compound can influence circuits implicated in conditions involving dysregulated dopamine activity.
Further investigation into the mechanisms underlying these effects has revealed that systemic administration of this compound can modulate intracellular signaling pathways in brain regions rich in dopaminergic innervation, such as the dorsolateral striatum biorxiv.org. Studies have indicated that this compound increases the phosphorylation of Akt and GSK3β in the dorsal striatum of naive male rats biorxiv.org. Increased phosphorylation of Akt at Thr308 and Ser473, and inhibitory phosphorylation of GSK3β at Ser9, were observed following administration of this compound biorxiv.org. These signaling proteins are involved in pathways implicated in various neurological and psychiatric disorders, including those related to dopamine system function biorxiv.org. Additionally, activation of group I mGluRs (mGlu1/5) has been hypothesized to induce the release of endocannabinoids, which can activate presynaptic CB1 receptors on mesostriatal dopaminergic neurons, potentially reducing dopamine release mdpi.com.
Neurological Disorder Models
This compound has been evaluated in animal models of specific neurological disorders, including absence epilepsy and traumatic brain injury, demonstrating potential therapeutic effects.
Absence Epilepsy Models
Studies utilizing the WAG/Rij rat model, a well-validated genetic model of absence epilepsy characterized by spontaneous spike-and-wave discharges (SWDs), have investigated the effects of this compound core.ac.ukru.nlnih.gov.
Administration of this compound has been shown to significantly reduce the frequency of spontaneous SWDs in symptomatic WAG/Rij rats core.ac.uknih.govbio-techne.com. This anti-absence effect was observed following systemic administration nih.gov. Local microinfusion of this compound into either the somatosensory cortex or the ventrobasal thalamus also suppressed SWDs in WAG/Rij rats core.ac.uk. The reduction in SWDs by this compound suggests that potentiation of mGlu5 receptors can modulate the cortico-thalamo-cortical network activity responsible for generating these epileptic discharges nih.govresearchgate.net. The anti-absence effect of this compound was preventable by co-treatment with an mGlu5 receptor negative allosteric modulator, MTEP, confirming the involvement of mGlu5 receptors in this effect nih.gov.
Table 1: Effect of Local this compound Microinfusion on SWD Incidence in WAG/Rij Rats
| Brain Region Infused | Treatment (1 µg/µl) | SWD Incidence (in blocks of 10 min) | Source |
| Somatosensory Cortex | This compound | Reduced SWDs | core.ac.uk |
| Ventrobasal Thalamus | This compound | Reduced SWDs | core.ac.uk |
| Somatosensory Cortex | ACSF (Vehicle) | Baseline SWDs | core.ac.uk |
| Ventrobasal Thalamus | ACSF (Vehicle) | Baseline SWDs | core.ac.uk |
Investigations into the mechanisms underlying the anti-absence effects of this compound have focused on its influence on GABAergic neurotransmission, particularly GABA transport and the expression of the GABA transporter 1 (GAT-1). Systemic administration of this compound has been shown to increase GABA uptake in thalamic synaptosomes from epileptic WAG/Rij rats nih.gov. Consistent with this finding, this compound was also found to enhance thalamic GAT-1 protein expression in a dose-dependent manner nih.gov. This increase in GAT-1 expression was observed in the thalamus of both epileptic and non-epileptic rats and appeared to be selective to neurons nih.gov. The potentiation of mGlu5 receptors by this compound is believed to underlie this enhanced GAT-1 expression researchgate.netresearchgate.net.
In the somatosensory cortex, this compound exhibited different effects, reducing GABA uptake but not causing significant changes in GAT-1 protein levels nih.gov. The reduction in tonic GABAA receptor current in ventrobasal thalamocortical neurons observed with this compound treatment is consistent with the changes seen in GAT-1 expression and GABA uptake in the thalamus nih.gov. These findings suggest that this compound's anti-absence activity may involve enhancing GABA reuptake in ventrobasal thalamic nuclei ru.nl.
Reduction of Spike-and-Wave Discharges (SWDs) in WAG/Rij Rats
Traumatic Brain Injury (TBI) Models
This compound has also been evaluated for its neuroprotective potential in experimental models of traumatic brain injury.
In a mouse model of controlled cortical impact (CCI), a common experimental method for inducing TBI, this compound treatment demonstrated significant neuroprotective effects nih.govnih.govwinterbrain.org. Systemic administration of this compound post-injury significantly reduced the lesion volume and attenuated hippocampal neurodegeneration nih.govnih.gov. Beyond reducing tissue damage, this compound treatment also led to improved motor function recovery after CCI nih.govnih.gov. These protective effects were mediated by mGlu5 receptors, as co-administration of the mGlu5 antagonist MTEP blocked the beneficial outcomes of this compound treatment nih.govnih.gov.
The neuroprotective actions of this compound in the TBI model appear to involve modulation of the inflammatory response. This compound significantly reduced the expression of inflammatory markers such as CD68 and NOX2 in activated microglia in the cortex at 28 days post-injury nih.govnih.gov. In vitro studies using microglial cell lines and primary microglia also showed that this compound suppressed pro-inflammatory signaling pathways nih.govnih.gov. Furthermore, this compound treatment was found to shift the balance of microglial activation states towards an M2 pro-repair phenotype nih.govnih.gov. This suggests that the neuroprotective effects of this compound after TBI may be linked to its ability to modulate microglial activation and reduce neuroinflammation nih.govmdpi.com.
Table 2: Effects of this compound Treatment on Outcomes in Mouse CCI Model
| Outcome Measure | Effect of this compound Treatment | Source |
| Cortical Lesion Volume | Significantly reduced | nih.govnih.gov |
| Hippocampal Neurodegeneration | Attenuated | nih.govnih.gov |
| Motor Function Recovery | Improved | nih.govnih.gov |
| Microglial CD68 Expression | Significantly reduced | nih.govnih.gov |
| Microglial NOX2 Expression | Significantly reduced | nih.govnih.gov |
| Microglial Polarization | Shifted towards M2 phenotype | nih.govnih.gov |
Attenuation of Hippocampal Neurodegeneration
Studies in mouse models of traumatic brain injury (TBI), specifically controlled cortical impact (CCI), have demonstrated that treatment with this compound significantly attenuated hippocampal neurodegeneration. nih.govmdpi.comnih.govcaymanchem.combertin-bioreagent.com This protective effect was observed following systemic administration of the compound. nih.govnih.gov The attenuation of neurodegeneration by this compound was found to be mediated by mGluR5, as co-administration with an mGluR5 antagonist blocked these protective effects. nih.govnih.gov
Alteration of Microglial Activation States Towards a Pro-Repair Phenotype
This compound has been shown to influence microglial activation states. In experimental TBI models, treatment with this compound significantly reduced the expression of markers associated with activated microglia, such as CD68 and NOX2, in the cortex. nih.govnih.govcaymanchem.com The compound also suppressed pro-inflammatory signaling pathways in both BV2 immortalized microglial cells and primary microglia in vitro. nih.govnih.govcaymanchem.comnih.govbertin-bioreagent.com Furthermore, this compound treatment shifted the balance between M1 (pro-inflammatory) and M2 (anti-inflammatory/pro-repair) microglial activation states towards an M2 pro-repair phenotype. nih.govmdpi.comnih.govcaymanchem.compreprints.orgmdpi.comfrontiersin.org This suggests a role for this compound in modulating the neuroinflammatory response towards a more beneficial outcome following injury.
Table 1: Effects of this compound on Microglial Markers and Phenotype (Based on TBI Model Data)
| Effect | Observed in Vivo (Cortex) | Observed in Vitro (BV2 & Primary Microglia) | Reference |
| Reduced CD68 expression | Yes | Not explicitly stated for expression | nih.govnih.gov |
| Reduced NOX2 expression | Yes | Not explicitly stated for expression | nih.govnih.govcaymanchem.com |
| Suppressed pro-inflammatory signaling pathways | Not explicitly stated | Yes | nih.govnih.govcaymanchem.com |
| Shift towards M2 pro-repair phenotype | Yes | Yes | nih.govmdpi.comnih.gov |
| Prevented TNF-α production | Not explicitly stated | Yes (IFN-γ or LPS stimulated) | caymanchem.comcaymanchem.combertin-bioreagent.com |
| Prevented Nitric Oxide (NO) production | Not explicitly stated | Yes (IFN-γ or LPS stimulated) | caymanchem.comcaymanchem.combertin-bioreagent.com |
| Reduced inducible nitric oxide synthase (iNOS) expression | Not explicitly stated | Yes (LPS stimulated) | caymanchem.comcaymanchem.combertin-bioreagent.com |
| Increased Ym1 expression | Not explicitly stated | Yes (LPS stimulated) | caymanchem.comcaymanchem.combertin-bioreagent.com |
| Increased Arginase 1 expression | Not explicitly stated | Yes (LPS stimulated) | caymanchem.comcaymanchem.combertin-bioreagent.com |
Improvement of Motor Function Recovery
In addition to its effects on neurodegeneration and microglial activation, this compound treatment has been shown to improve motor function recovery after CCI in mice. nih.govmdpi.comnih.govcaymanchem.combertin-bioreagent.com This improvement in sensorimotor deficits was assessed using tests such as the beam walk test. caymanchem.combertin-bioreagent.com The beneficial effects on motor recovery were also found to be mediated by mGluR5. nih.govnih.gov
Spinocerebellar Ataxia (SCA) Models
Spinocerebellar ataxia type 1 (SCA1) is a neurodegenerative disorder characterized by progressive motor impairment and also associated with cognitive dysfunction. researchgate.netnih.govnih.govmdpi.com Research using mouse models of SCA1 has investigated the potential of mGluR modulators, including this compound, to address the symptoms. researchgate.netnih.govnih.govresearchgate.net
Potential Modulation of Motor and Non-Motor Signs in SCA1 Mouse Models
In symptomatic SCA1 mice, a single injection of the mGluR5 PAM, this compound, caused a short-lasting improvement of motor performance on the rotarod test. researchgate.netnih.govresearchgate.net However, compared to an mGlu1 receptor PAM, this compound caused only a short-lasting improvement of motor symptoms, and tolerance to these symptomatic effects developed. researchgate.netnih.govnih.gov This suggests that while this compound can acutely impact motor function in this model, mGluR5 receptors in Purkinje cells may not be optimal targets for sustained therapeutic intervention in SCA1 mice. nih.gov While SCA1 models exhibit non-motor signs like cognitive deficits nih.gov, the provided search results primarily detail the motor effects of this compound in these models, indicating limited evidence regarding its direct impact on non-motor signs in this specific context.
Nociception and Pain Pathway Modulation
Nociception involves the processing of noxious stimuli along specific neural pathways. physio-pedia.comnews-medical.netdovepress.commdpi.com Metabotropic glutamate (B1630785) receptors, including mGlu5, are implicated in pain signaling and can contribute to nociceptive sensitization. biorxiv.orgnih.govelifesciences.orgnih.gov
Regional mGlu5-Mediated Polyphosphoinositide Hydrolysis in Neuropathic Pain Models
Studies investigating neuropathic pain models, such as chronic constriction injury (CCI) of the sciatic nerve in mice, have examined mGlu5 receptor signaling in brain regions associated with the pain matrix. biorxiv.orgnih.govelifesciences.org Using an in vivo method to assess mGlu5-receptor-mediated polyphosphoinositide (PI) hydrolysis, it was found that systemic treatment with the selective mGlu5 PAM, this compound, enhanced inositol (B14025) phosphate (B84403) (InsP) formation in different brain regions. nih.gov In CCI mice, mGlu5-mediated PI hydrolysis, stimulated by this compound, was amplified in the contralateral infralimbic cortex, prelimbic cortex, anterior cingulate cortex, and basolateral amygdala, but not in the contralateral ventrobasal thalamus, compared to sham-operated mice. biorxiv.orgnih.govelifesciences.org This suggests that mGlu5 receptors in certain brain regions become hyperactive after the induction of neuropathic pain. elifesciences.org
Table 2: this compound-Stimulated InsP Formation in Brain Regions of Neuropathic Pain Model (CCI Mice)
| Brain Region | Amplified InsP Formation in CCI Mice vs. Sham | Reference |
| Contralateral Infralimbic Cortex | Yes | biorxiv.orgnih.govelifesciences.org |
| Contralateral Prelimbic Cortex | Yes | biorxiv.orgnih.govelifesciences.org |
| Contralateral Cingulate Cortex | Yes | biorxiv.orgnih.govelifesciences.org |
| Contralateral Basolateral Amygdala | Yes | biorxiv.orgnih.govelifesciences.org |
| Contralateral Ventrobasal Thalamus | No | biorxiv.orgnih.govelifesciences.org |
Advanced Mechanistic Investigations of Vu0360172
Functional Selectivity and Modulation Bias
Functional selectivity, or biased agonism/modulation, refers to the ability of a ligand to selectively activate distinct downstream signaling pathways upon binding to a single receptor. This phenomenon is increasingly recognized as important for developing therapeutics that can elicit desired effects while minimizing off-target or adverse responses monash.edunih.gov.
Divergent Effects on Downstream Signaling Pathways Compared to Other mGlu5 PAMs
mGlu5 receptors are Gq/11-coupled receptors that primarily activate phospholipase C (PLC), leading to the generation of inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC), as well as other downstream kinases like MAPK and ERK. mGlu5 receptor stimulation can also activate the phosphatidylinositol-3-kinase (PI3K) pathway, leading to the phosphorylation of AKT and activation of mTOR mdpi.com.
Research indicates that VU0360172 exhibits distinct signaling properties compared to other mGlu5 PAMs, demonstrating modulation bias monash.edunih.govmdpi.com. While both this compound and another mGlu5 PAM, VU0409551, appear to induce PLC activation, their downstream effects diverge mdpi.com. This compound has been shown to stimulate both PKC and PI3K intracellular signaling pathways mdpi.com. In contrast, VU0409551 exhibits a reduced preference for activating the PKC cascade and shows preferential activation of the PI3K pathway over the PKC cascade mdpi.com.
Comparative studies in the sub-chronic phencyclidine (scPCP) rat model, a model for cognitive deficits in schizophrenia, have highlighted these divergent effects on key signaling molecules like AKT and MAPK. While both VU0409551 and this compound were effective in restoring cognitive deficits in this model, they had different impacts on scPCP-induced increases in phosphorylation of AKT and MAPK in the prefrontal cortex uniroma1.itnih.govresearchgate.net. Specifically, VU0409551 induced a significant decrease in AKT phosphorylation, whereas this compound modified p-MAPK levels uniroma1.itnih.govresearchgate.net. Other studies also support the hypothesis that these PAMs differ in their modulation of mGlu5 receptor-linked signaling pathways, with VU0409551 being biased away from the PKC/pERK1/2 pathway relative to this compound mdpi.comresearchgate.net.
Furthermore, studies comparing this compound with other PAMs like DPFE have shown differences in cooperativity with orthosteric agonists like DHPG across different measures of receptor activation (e.g., intracellular calcium mobilization and ERK1/2 phosphorylation) monash.edu. This compound showed similar cooperativity with DHPG between intracellular calcium mobilization and pERK1/2, whereas DPFE was a PAM for intracellular calcium but neutral or negative for pERK1/2, indicating that DPFE is a biased allosteric modulator relative to this compound monash.edu.
These findings suggest that the specific intracellular signaling pathways activated by this compound may contribute to its unique pharmacological profile and potentially its therapeutic effects in different conditions.
Table 1: Divergent Signaling Effects of this compound and VU0409551
| mGlu5 PAM | Primary PLC Activation | PKC Pathway Stimulation | PI3K Pathway Stimulation | Effect on p-AKT (scPCP model) | Effect on p-MAPK (scPCP model) |
| This compound | Yes | Yes | Yes | Less significant decrease | Significant decrease |
| VU0409551 | Yes | Reduced Preference | Preferential | Significant decrease | Less significant decrease |
Note: Based on findings from references mdpi.comuniroma1.itnih.govresearchgate.net.
Interplay with Other Neurotransmitter Systems
The mGlu5 receptor is strategically located to modulate the activity of various neuronal circuits, including those involving other neurotransmitter systems like GABA.
Relationship Between In Vitro and In Vivo Pharmacological Effects
Translating findings from in vitro studies (conducted outside a living organism, e.g., in cell cultures or tissue slices) to in vivo effects (observed in living organisms) is a critical step in drug discovery medicalnewstoday.com. For mGlu5 PAMs like this compound, this translation can be complex due to factors like biased modulation and the intricate environment of the living brain researchgate.netmonash.edunih.govnih.gov.
This compound has demonstrated potent and selective mGlu5 receptor PAM activity in vitro, with reported EC50 values in the low nanomolar range for stimulating polyphosphoinositide (PI) hydrolysis medchemexpress.comtocris.combio-techne.comrndsystems.comfrontiersin.org. This in vitro activity, particularly the stimulation of PI hydrolysis, has been shown to be abrogated in mice lacking mGlu5 receptors, confirming its mGlu5 dependence medchemexpress.comfrontiersin.orgfrontiersin.org.
However, the relationship between in vitro binding profiles and in vivo efficacy can be complex for allosteric modulators. Studies investigating the relationship between in vivo receptor occupancy and efficacy have shown that while some mGlu5 PAMs exhibit in vivo occupancy that correlates with efficacy, this compound provided robust efficacy in rodent models even in the absence of detectable occupancy in certain studies researchgate.net. This suggests that the in vivo effects of this compound may not be solely predicted by simple occupancy models and could be influenced by its non-competitive interaction with the allosteric site in some contexts or by its specific modulation bias researchgate.net.
Despite potential complexities in direct occupancy-efficacy correlation, in vitro studies of this compound's effects on downstream signaling pathways have provided insights relevant to its in vivo actions. For instance, the ability of this compound to stimulate PI hydrolysis in vitro is consistent with its mechanism of action as a Gq/11-coupled receptor PAM medchemexpress.comfrontiersin.org. Furthermore, the modulation of AKT and MAPK phosphorylation observed in vitro and ex vivo correlates with its efficacy in animal models of cognitive deficits mdpi.comuniroma1.itnih.govresearchgate.net.
The observed effects of this compound on GABAergic transmission, including the reduction of tonic inhibition and increased GAT-1 expression in the thalamus, were reproducible in vitro using thalamic slices, indicating that the cellular mechanisms underlying these effects can be studied outside the complex in vivo environment nih.gov. This suggests a degree of translation between in vitro slice physiology and in vivo effects for this particular mechanism.
Methodological Approaches in Vu0360172 Research
In Vitro Experimental Paradigms
In vitro studies are crucial for understanding the direct effects of VU0360172 on mGlu5 receptors and associated signaling pathways at the cellular level.
Cell-Based Functional Assays (e.g., PI Hydrolysis, Calcium Mobilization)
Cell-based functional assays, such as measuring phosphatidylinositol (PI) hydrolysis and calcium mobilization, are commonly used to assess the activity of mGlu5 receptor modulators. mGlu5 receptors are G protein-coupled receptors preferentially coupled to Gαq/11, and their activation leads to the activation of phospholipase C (PLC), which in turn generates inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium nih.gov.
Studies have shown that this compound can stimulate PI hydrolysis. For instance, systemic treatment with this compound enhanced inositol (B14025) monophosphate (InsP) formation in different brain regions of mice, including the hippocampus, prefrontal cortex, and striatum frontiersin.orgresearchgate.net. This effect was dependent on mGlu5 receptor activation, as it was sensitive to the mGlu5 negative allosteric modulator (NAM), MTEP, and was abolished in mice lacking mGlu5 receptors frontiersin.orgresearchgate.net. In vitro experiments using thalamic slices demonstrated that the effects of this compound, including the reduction in tonic GABA current and increase in GAT-1 expression, could be reproduced by treating the slices with this compound for at least 1 hour and appeared to be dependent on the activation of PLC nih.gov.
Biochemical Analysis (e.g., Western Blot for Phosphorylated Proteins, GAT-1 Expression)
Biochemical techniques like Western blot analysis are employed to investigate the effects of this compound on protein expression levels and phosphorylation states, providing insights into downstream signaling pathways.
Western blot analysis has been used to examine the impact of this compound on the expression of the GABA transporter GAT-1. Studies in WAG/Rij rats, a model of absence epilepsy, showed that systemic injections of this compound could enhance thalamic GAT-1 protein expression, depending on the dosing regimen nih.gov. This increase in GAT-1 expression was also observed in non-epileptic rats and appeared to occur selectively in neurons nih.gov. In vitro treatment of thalamic slices with this compound for at least 1 hour also reproduced the increase in GAT-1 expression nih.gov.
Furthermore, Western blot analysis has been utilized to investigate the effects of this compound on the phosphorylation of key signaling proteins, such as Akt and GSK3β. Studies have shown that this compound can increase Akt phosphorylation at residues associated with enhanced kinase activity (Thr308 and Ser473) and inhibitory phosphorylation of GSK3β at Ser9 in the dorsal striatum of rats biorxiv.org. These findings suggest that mGlu5 PAMs like this compound can modulate signaling pathways implicated in neuropsychiatric disorders biorxiv.org.
Biochemical analysis also revealed that this compound stimulates both PKC and PI3K intracellular signaling pathways mdpi.com. This contrasts with another mGlu5 PAM, VU0409551, which showed a reduced preference for activating the PKC cascade mdpi.com.
Electrophysiological Recordings (e.g., Gamma Oscillations in Brain Slices, Tonic GABAA Currents)
Electrophysiological recordings are essential for assessing the functional impact of this compound on neuronal activity and synaptic transmission.
Studies using electrophysiological recordings in brain slices have investigated the effects of this compound on gamma oscillations and tonic GABAA currents. Gamma oscillations, which are crucial for cognitive function, are often disrupted in models of neuropsychiatric disorders nih.gov. In prefrontal cortex slices from rats in the sub-chronic PCP (scPCP) model of schizophrenia, which exhibit diminished gamma oscillatory power, incubation with this compound rescued these deficits in a concentration-dependent manner mdpi.comnih.gov. This effect was blocked by the mGlu5 antagonist MTEP, confirming its dependence on mGlu5 receptor modulation mdpi.comnih.gov. While PLC inhibition prevented the power increase mediated by this compound, PKC inhibition diminished its effects, aligning with biochemical findings mdpi.comnih.gov.
Electrophysiological recordings have also shown that this compound can reduce tonic GABAA receptor current in ventrobasal thalamocortical neurons nih.govresearchgate.net. This reduction is consistent with the observed increases in GAT-1 expression and GABA uptake induced by this compound nih.govresearchgate.net. The in vivo effects of this compound on tonic GABA current could be reproduced in vitro by treating thalamic slices with the compound nih.gov.
In Vivo Animal Models and Behavioral Paradigms
In vivo studies using animal models are critical for evaluating the behavioral efficacy of this compound and understanding its effects within complex neural circuits.
Rodent Models for Neuropsychiatric Disorders (e.g., scPCP, Amphetamine-Induced Hyperlocomotion)
Rodent models are widely used to investigate potential treatments for neuropsychiatric disorders like schizophrenia and anxiety.
The sub-chronic PCP (scPCP) rat model is used to study cognitive deficits relevant to schizophrenia mdpi.comnih.govresearchgate.net. This compound has been shown to significantly reverse cognitive deficits in this model mdpi.comnih.gov. These beneficial effects were accompanied by changes in the phosphorylation levels of proteins like MAPK, suggesting a link between behavioral improvements and the modulation of specific signaling pathways researchgate.net.
The amphetamine-induced hyperlocomotion model is another rodent paradigm predictive of antipsychotic activity vanderbilt.educreative-biolabs.comucr.ac.cr. This compound has demonstrated antipsychotic-like activity by producing a dose-dependent reversal of amphetamine-induced hyperlocomotion in rats tocris.comvanderbilt.edu. This effect is a key indicator of potential efficacy against positive symptoms of schizophrenia creative-biolabs.com.
Radioligand Binding Assays and PET Imaging in Preclinical Settings
Radioligand binding assays are fundamental techniques used to characterize the interaction of a compound with its target receptor, providing information on binding affinity, selectivity, and receptor expression levels. This compound is known to be a potent and selective PAM of the mGlu5 receptor bio-techne.commedchemexpress.com, interacting with the FBEP/MPEP allosteric site frontiersin.orgresearchgate.net. In vitro studies have shown that this compound inhibits radioligand binding to this prototypical allosteric site. nih.govresearchgate.netnih.gov Notably, the interaction of this compound at this site has been described as non-competitive, distinguishing its binding profile from that of other mGlu5 PAMs like VU0092273 and VU0409106, which bind competitively. nih.govresearchgate.netnih.gov Radioligand binding assays using tritiated ligands such as [³H]3-methoxy-5-(2-pyridinylethynyl)pyridine are employed to determine mGlu5 receptor expression levels in cells. nih.gov this compound has also been used in radioligand binding assays to assess mGluR5 expression in astrocytes. core.ac.uk
Future Research Directions and Translational Implications Preclinical Focus
Elucidation of Specific Ligand-Receptor Interactions and Conformational Dynamics
Future research involving VU0360172 should aim to further elucidate the specific molecular interactions that govern its binding to the mGlu5 receptor and the subsequent conformational changes induced by this interaction. Metabotropic glutamate (B1630785) receptors, including mGlu5, are G protein-coupled receptors (GPCRs) whose activation involves dynamic conformational shifts nih.govresearchgate.netnih.govfrontiersin.org. Allosteric modulators like this compound bind to sites topographically distinct from the orthosteric glutamate binding site, thereby altering the receptor's affinity and/or efficacy for its endogenous ligand nih.govnih.gov. Studies utilizing techniques such as cryo-electron microscopy and molecular dynamics simulations can provide detailed structural insights into how this compound interacts within the transmembrane (7TM) domain of mGlu5 and how these interactions influence the receptor's conformational landscape and functional state researchgate.netfrontiersin.org. Identifying the precise residues involved in the allosteric modulation by this compound and understanding the resulting receptor dynamics will be crucial for comprehending its mechanism of action and potentially informing the design of future mGlu5-targeted compounds frontiersin.org. The concept of biased pharmacology, where different allosteric modulators stabilize distinct receptor conformations leading to varied functional outcomes, is also relevant, suggesting that further investigation into this compound's specific signaling bias could be valuable nih.gov.
Development of this compound as a Pharmacological Tool Compound for mGlu5 Receptor Biology
Given its characterization as a potent and selective positive allosteric modulator of mGlu5 receptors, with reported EC50 values in the nanomolar range, this compound is well-positioned for continued development and utilization as a pharmacological tool compound bio-techne.commedchemexpress.commedchemexpress.com. Its selectivity for mGlu5 over other mGlu receptor subtypes (mGlu1, mGlu2, mGlu4) makes it a valuable probe for isolating and studying the specific roles of mGlu5 in complex biological systems bio-techne.com. Preclinical studies have already demonstrated its utility in investigating mGlu5 receptor function in various contexts, including its ability to stimulate polyphosphoinositide (PI) hydrolysis, a key downstream signaling pathway of mGlu5 activation medchemexpress.commedchemexpress.combiorxiv.org. As a tool compound, this compound can be instrumental in dissecting the contribution of mGlu5 to neuronal excitability, synaptic transmission, and circuit function in both physiological and pathophysiological states researchgate.net. Further research could focus on employing this compound in diverse experimental paradigms, such as in vitro electrophysiology, in vivo microdialysis, and behavioral assays, to deepen our understanding of mGlu5 receptor biology.
Further Exploration of Potential Preclinical Therapeutic Applications in Neurological and Psychiatric Disorders
Preclinical evidence strongly suggests that modulating mGlu5 receptor activity holds therapeutic potential for a range of neurological and psychiatric disorders nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.govfindaphd.comresearchgate.net. This compound, as an mGlu5 PAM, has shown promising results in various animal models relevant to these conditions bio-techne.comnih.govresearchgate.netnih.govnih.gov. For instance, it has demonstrated antipsychotic-like activity in rodent models bio-techne.com. In a rat model of absence epilepsy, this compound effectively reduced spontaneous spike and wave discharges bio-techne.comnih.govresearchgate.net. This effect may be mediated, in part, by modulating GABAergic transmission and enhancing GAT-1 expression in the thalamus nih.gov. Furthermore, this compound has shown efficacy in improving cognitive deficits in the sub-chronic phencyclidine (PCP) rat model, a preclinical model for schizophrenia, and appeared to affect signaling molecules such as MAPK in this context nih.gov. In a model of traumatic brain injury, this compound exhibited neuroprotective effects and improved functional recovery nih.gov. Future preclinical research should continue to explore the therapeutic potential of this compound in these and other disorders where mGlu5 dysfunction is implicated, such as anxiety, depression, Parkinson's disease, Alzheimer's disease, fragile X syndrome, and pain nih.govfrontiersin.orgbiorxiv.orgresearchgate.netfrontiersin.orgnih.govfindaphd.comresearchgate.netoup.commdpi.com. This includes investigating optimal dosing strategies, treatment windows, and the specific neural circuits and mechanisms underlying its beneficial effects in various disease models.
Q & A
Basic Research Questions
Q. What is the primary mechanism by which VU0360172 modulates microglial polarization in neuroinflammatory models?
- Methodological Answer : this compound acts as a positive allosteric modulator of mGluR5, shifting microglia from pro-inflammatory M1 to anti-inflammatory M2 phenotypes. To study this, researchers can use LPS or IFNγ-stimulated microglial cultures and measure markers like iNOS (M1) and arginase-1 (M2) via qPCR or immunohistochemistry . In vivo, TBI or TMEV-induced seizure models can assess polarization changes through flow cytometry or RNA sequencing of isolated microglia .
Q. How does this compound attenuate seizures in viral-induced epilepsy models?
- Methodological Answer : In TMEV-infected mice, this compound reduces seizure burden by modulating neuroinflammation. Design experiments with short-term (0–3 days post-infection) and long-term (0–8 days) treatment windows. Monitor seizure frequency via video-EEG and correlate with TNF-α+ microglia/macrophage counts using immunofluorescence . Note that efficacy diminishes with prolonged treatment, suggesting a critical therapeutic window .
Q. What neuroprotective effects does this compound exhibit in traumatic brain injury (TBI) models?
- Methodological Answer : this compound reduces hippocampal cell loss and improves motor recovery post-TBI. Use controlled cortical impact (CCI) models and quantify neuronal survival via Nissl staining. Measure Bcl-2 upregulation (anti-apoptotic) via Western blot and validate functional recovery with rotarod or open-field tests .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s impact on cytokine production across different neuroinflammatory models?
- Methodological Answer : Discrepancies in TNF-α/IL-6 modulation (e.g., transient reduction at 3 DPI vs. no effect at 6 DPI in TMEV models) may arise from dosage, timing, or model-specific variables. Perform dose-response studies (e.g., 1–10 mg/kg) and time-course analyses. Compare cytokine profiles in LPS-stimulated BV2 cells versus in vivo TBI or viral models using multiplex assays .
Q. What experimental designs are optimal for testing this compound’s dual role in neuroprotection and viral clearance?
- Methodological Answer : To evaluate potential trade-offs, use TMEV-infected mice treated with this compound and quantify viral antigen persistence via immunohistochemistry at 14 DPI. Pair this with neurobehavioral assessments and cytokine profiling. Ensure control groups receive vehicle-only treatments to isolate drug effects .
Q. How can the M1/M2 microglial balance be quantitatively assessed in this compound studies?
- Methodological Answer : Combine flow cytometry (CD86 for M1, CD206 for M2) with transcriptomic analysis (RNA-seq of iNOS vs. Arg1). Validate findings using single-cell RNA sequencing to resolve heterogeneity in microglial subsets. For in vitro work, use LPS/IFNγ-stimulated BV2 cells and measure secreted cytokines (e.g., IL-1β vs. IL-10) via ELISA .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
